molecular formula C8H13NO3 B13481886 2-Formamido-5-methylhex-4-enoic acid

2-Formamido-5-methylhex-4-enoic acid

Cat. No.: B13481886
M. Wt: 171.19 g/mol
InChI Key: NSYWXLIPBFOGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Context within Modified Amino Acid Chemistry

The systematic naming of 2-Formamido-5-methylhex-4-enoic acid follows the established rules of IUPAC nomenclature. The name precisely describes its molecular structure: a six-carbon chain ("hex") with a carboxylic acid functional group, making it a hexanoic acid. A double bond is located between the fourth and fifth carbons ("-4-enoic"). A methyl group is attached to the fifth carbon ("5-methyl"), and a formamido group (a formyl group attached to an amine) is located on the second carbon ("2-Formamido"), which is the alpha-carbon relative to the carboxyl group.

Structurally, it is the N-formylated version of the parent amino acid, 2-amino-5-methylhex-4-enoic acid. nih.gov This places it in the category of non-proteinogenic amino acids, meaning it is not one of the standard amino acids encoded by the genetic code for protein synthesis in organisms. Such modified amino acids are crucial in synthetic chemistry for creating peptide analogues with enhanced stability, altered conformation, or specific biological activities.

Compound Identification
IdentifierValue
IUPAC NameThis compound
Molecular FormulaC8H13NO3 bldpharm.com
Molecular Weight171.19 g/mol bldpharm.com
CAS Number1343977-77-4 bldpharm.com

Historical Perspectives in Organic Synthesis and Biochemical Research

While specific historical records detailing the first synthesis or discovery of this compound are not prominent in the literature, its existence is rooted in the broader history of peptide chemistry and the study of modified amino acids. The development of chemical peptide synthesis, particularly the revolutionary solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, required the use of temporary protecting groups for the N-terminus of amino acids to control the step-wise assembly of the peptide chain. nih.govresearchgate.net

The formyl group, which defines the formamido moiety of the subject compound, has a long history as a protecting group in organic synthesis. For instance, it was employed for the protection of the indole (B1671886) side chain of tryptophan in peptide synthesis by the 1970s. nih.gov

The most significant historical context for N-formylated amino acids in biochemical research comes from the discovery of N-formylmethionine (fMet) by Marcker and Sanger in 1964. wikipedia.orgnih.gov They found that this modified amino acid is the crucial initiating residue for protein synthesis in bacteria. wikipedia.orgnih.gov This discovery highlighted a fundamental difference between prokaryotic and eukaryotic protein translation and established N-formyl amino acids as a biologically vital class of compounds. wikipedia.orgcloud-clone.com The synthesis and study of other N-formyl amino acids, like this compound, are a logical extension of this foundational work, allowing researchers to explore the effects of this modification on different amino acid side chains.

Significance of the Formamido Moiety in Biological and Synthetic Systems

The formamido group (–NHCHO) imparts specific chemical and biological properties to a molecule and holds significance in several scientific domains.

In Biological Systems: The primary biological importance of the formamido group is demonstrated by N-formylmethionine (fMet). This molecule is essential for initiating protein synthesis in bacteria, as well as in eukaryotic organelles like mitochondria and chloroplasts, a fact cited as evidence for the endosymbiotic theory. wikipedia.orgcloud-clone.com The formyl group blocks the amino terminus, allowing the fMet-tRNA to be specifically recognized by the ribosomal initiation machinery. wikipedia.org Furthermore, peptides containing N-terminal fMet released by bacteria or damaged mitochondria can act as potent chemoattractants for immune cells in mammals, triggering innate immune responses. wikipedia.orgquora.com

In Organic Synthesis: In the context of organic and peptide synthesis, the formyl group serves as an efficient protecting group for amines. nih.gov Its small size and straightforward introduction and removal make it a useful tool for preventing unwanted side reactions at the amino group of an amino acid during the construction of complex molecules. wikipedia.org

In Prebiotic Chemistry: The formamido moiety is central to theories on the origin of life. Formamide (B127407) (HCONH2), the simplest amide, is a ubiquitous molecule in the universe and is considered a plausible precursor for the synthesis of the first biomolecules on early Earth. wikipedia.org Research has shown that in a formamide-rich environment, the building blocks of life, including amino acids and nucleic bases, can be formed. wikipedia.orgnih.govacs.org Studies have demonstrated that N-formylaminonitriles, precursors to N-formyl amino acids, form readily from simple starting materials in formamide, suggesting a potential prebiotic pathway to amino acid derivatives. nih.govotago.ac.nz This makes the formamido group a key feature in molecules that may have been instrumental in the transition from simple chemistry to early biology. otago.ac.nz

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-formamido-5-methylhex-4-enoic acid

InChI

InChI=1S/C8H13NO3/c1-6(2)3-4-7(8(11)12)9-5-10/h3,5,7H,4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

NSYWXLIPBFOGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)O)NC=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Formamido 5 Methylhex 4 Enoic Acid

Total Synthesis Approaches to 2-Formamido-5-methylhex-4-enoic Acid

Synthesis of Key Precursors (e.g., from 5-methylhex-4-enoic acid)

The carbon skeleton of the target molecule is derived from its corresponding carboxylic acid, 5-methylhex-4-enoic acid. This precursor can be prepared through several organic synthesis methods. chembk.com One common approach involves the Michael addition reaction of an organometallic reagent, such as an isobutyl magnesium halide, to a suitable α,β-unsaturated aldehyde like hexanal, followed by oxidation of the resulting alcohol to yield the carboxylic acid. chembk.com Another reported method is the acid-catalyzed hydrolysis of an ester intermediate, such as 5-methyl-4-hexene-2,3-diol acid ester, which is itself generated from the reaction of hexanedione and methyl ether diborate. chembk.com

Once 5-methylhex-4-enoic acid is obtained, a crucial subsequent step is the introduction of an amino group at the alpha-position (C2) to form the key intermediate, 2-amino-5-methylhex-4-enoic acid. A standard method for this transformation is α-halogenation of the carboxylic acid, followed by nucleophilic substitution with an ammonia (B1221849) source.

Strategies for the Introduction of the Formamido Group (Formylation Reactions)

The final step in the synthesis is the N-formylation of the amino acid precursor, 2-amino-5-methylhex-4-enoic acid. Formylation is a widely used method for protecting amino groups in peptide synthesis. nih.gov A variety of reagents and conditions can be employed to introduce the formyl group (-CHO) onto the nitrogen atom.

Historically, a mixture of formic acid and acetic anhydride (B1165640) has been used for the N-formylation of amino acids. nih.gov More contemporary methods offer milder conditions and higher yields. For instance, reacting the amino acid with formamide (B127407) can directly yield the N-formyl product. google.com Another efficient protocol involves the use of N,N-dimethylformamide (DMF) as both the solvent and the formyl source, often activated by a catalyst. One such system uses imidazole (B134444) in warm DMF, which proceeds through a reactive N-formyl imidazole intermediate. acs.orgresearchgate.net Other methods include peroxide-mediated coupling with α-keto acids, which generates only water and carbon dioxide as byproducts. chemrxiv.org

Below is a table summarizing various N-formylation methods applicable to amino acids.

Formylating Agent/SystemReagents & ConditionsAdvantages/Notes
Formic Acid / Acetic AnhydrideReaction of the amino acid with formic acid and acetic anhydride. nih.govAn early, classical method for N-formylation. nih.gov
FormamideHeating the amino carboxylic acid with formamide. google.comA simple and direct method capable of high product yield. google.com
DMF / ImidazoleHeating the amino acid in N,N-dimethylformamide (DMF) with catalytic imidazole. acs.orgresearchgate.netA simple, convenient protocol using inexpensive reagents without the need for dry solvents or an inert atmosphere. acs.org The formyl group originates from DMF. acs.org
α-Keto acids / PeroxidePeroxide-mediated decarboxylative coupling of the amino acid with an alpha-keto acid. chemrxiv.orgA metal- and coupling reagent-free method with easily removable byproducts (water, CO₂). chemrxiv.org
Chloral (B1216628)Reaction of the amine with chloral at low temperatures. nih.govProduces excellent yields with chloroform (B151607) as the only byproduct. nih.gov
Metal CatalystsFormic acid with a metal catalyst such as indium (10 mol%) at 70 °C. nih.govSolvent-free conditions suitable for various amines. nih.gov

Stereoselective Synthesis of Enantiomers (e.g., (S)-configuration)

For many biological applications, obtaining a single enantiomer of an amino acid is essential. The synthesis of enantiomerically pure (S)-2-Formamido-5-methylhex-4-enoic acid requires a stereoselective approach to introduce the chiral center at the α-carbon of the amino acid precursor. Several powerful methods have been developed for the catalytic enantioselective synthesis of α-amino acids. organic-chemistry.orgnature.com

One notable strategy involves the catalytic enantioselective reduction of ketones using a chiral catalyst, such as (S)-oxazaborolidine, to produce chiral alcohols that can be converted into the desired (S)-α-amino acids. organic-chemistry.org Another modern approach uses a nitrene-mediated C-H insertion mechanism. This method allows for a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, providing access to a wide variety of unnatural α-amino acids with excellent stereocontrol, often using robust iron or ruthenium catalysts. nature.com

Chiral phase-transfer catalysis (PTC) is another effective technique. Using catalysts derived from Cinchona alkaloids, achiral Schiff base esters of glycine (B1666218) can be alkylated to produce optically active α-amino acid derivatives with high enantioselectivity. acs.org These general strategies can be adapted to the specific substrate required for synthesizing (S)-2-amino-5-methylhex-4-enoic acid, which can then be formylated to yield the final product in its (S)-configuration.

Optimization of Synthetic Routes and Yields for Research Scale

Reaction Conditions: Variables such as temperature, reaction time, and solvent choice for each step—from precursor synthesis to the final formylation—must be fine-tuned. For example, in the formylation step using DMF and imidazole, the optimal temperature and reaction duration would be determined to ensure complete conversion without promoting side reactions. acs.org

Catalyst Selection and Loading: In steps involving catalysis, such as the enantioselective synthesis of the amino acid precursor, the choice of catalyst and its concentration are critical. organic-chemistry.orgnature.com Using the minimum effective amount of an expensive chiral catalyst is crucial for cost-effectiveness.

Reagent Stoichiometry: Adjusting the molar ratios of reactants can significantly impact yield and minimize the formation of byproducts, simplifying subsequent purification.

Purification Methods: Efficient purification at each stage is vital. Techniques such as column chromatography, recrystallization, or distillation must be optimized to remove impurities and unreacted starting materials, ensuring the high purity of intermediates and the final compound.

Derivatization and Analogue Synthesis

Derivatization of this compound, or more commonly its amino acid precursor, is essential for its use in further synthetic applications, such as its incorporation into peptides.

Preparation of N-Protected Derivatives for Peptide Synthesis (e.g., Boc-derivatives)

In peptide synthesis, the amino group of an amino acid must be temporarily protected to prevent unwanted side reactions while the carboxyl group is activated for peptide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

The N-Boc protected derivative, Boc-(S)-2-Amino-5-methylhex-4-enoic acid, can be prepared by reacting 2-amino-5-methylhex-4-enoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is typically carried out under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org The Boc group is advantageous because it is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups like Fmoc. organic-chemistry.org The commercial availability of compounds like Boc-(S)-2-Amino-5-methylhex-4-enoic acid further facilitates its use as a building block in synthetic chemistry. bldpharm.com The Boc group can be readily removed under anhydrous acidic conditions when desired. organic-chemistry.org

Synthesis of Esters, Amides, and Other Functionalized Analogues

The carboxylic acid moiety of this compound is a primary site for derivatization to form esters and amides. These transformations are crucial for peptide synthesis, pro-drug strategies, and the development of novel bioactive molecules.

Esterification:

The synthesis of esters of N-formyl amino acids can be achieved through various established methods. A common approach involves the reaction of the N-formyl amino acid with an alcohol in the presence of a coupling agent and a catalyst. Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent, often in combination with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method, known as the Steglich esterification, is valued for its mild reaction conditions, which helps in preventing racemization at the chiral center. The general reaction is as follows:

This compound + R-OH + DCC + DMAP (cat.) → 2-Formamido-5-methylhex-4-enoate ester + Dicyclohexylurea (DCU)

Alternative esterification methods include the use of trimethylsilyldiazomethane (B103560) for the preparation of methyl esters, or reaction with alkyl halides under basic conditions. The choice of method often depends on the desired ester and the scale of the reaction.

Interactive Data Table: Representative Esterification Methods for N-Acyl Amino Acids

Ester TypeReagents and ConditionsTypical Yield (%)Notes
Methyl EsterSOCl₂ in Methanol (B129727), reflux85-95A common and efficient method for methyl ester formation.
Ethyl EsterEthanol, H₂SO₄ (cat.), reflux80-90Classic Fischer esterification conditions.
Benzyl EsterBenzyl alcohol, DCC, DMAP, CH₂Cl₂75-90Mild conditions suitable for sensitive substrates.
tert-Butyl EsterIsobutylene, H₂SO₄ (cat.), CH₂Cl₂60-75Requires acidic conditions and careful control.

Amidation:

The synthesis of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation typically requires the activation of the carboxyl group. Peptide coupling reagents are widely employed for this purpose. Common examples include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization.

The general reaction scheme is:

This compound + R'R''NH + Coupling Agent (e.g., EDC/HOBt) → N-(substituted)-2-Formamido-5-methylhex-4-enamide + Byproducts

The choice of coupling reagent and reaction conditions is critical to ensure high yields and maintain the stereochemical integrity of the amino acid derivative.

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemKey FeaturesTypical Reaction Conditions
DCC/HOBtReduces racemization compared to DCC alone.DMF or CH₂Cl₂, 0 °C to room temperature.
EDC/HOBtWater-soluble carbodiimide, simplifies workup.Aqueous or organic solvents.
HATU/DIPEAHighly efficient, rapid coupling.DMF, room temperature.
BOP/DIPEAEffective for sterically hindered amino acids.DMF, room temperature.

Generation and Separation of Diastereomers and Enantiomers

This compound possesses a chiral center at the α-carbon, and therefore exists as a pair of enantiomers (R and S). Chemical reactions involving this compound can lead to the formation of diastereomers if new stereocenters are introduced or if the starting material is a racemic mixture that is reacted with a chiral reagent.

Generation of Diastereomers:

Diastereomers of this compound can be generated through various synthetic strategies. For instance, reactions at the double bond, such as dihydroxylation or epoxidation, can create new stereocenters, leading to the formation of diastereomeric products. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at the α-carbon, a phenomenon known as diastereoselection.

Separation of Stereoisomers:

The separation of enantiomers (resolution) and diastereomers is a critical aspect of the chemistry of chiral molecules.

Diastereomer Separation: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can therefore be separated by conventional techniques such as fractional crystallization or chromatography (e.g., column chromatography, HPLC).

Enantiomer Separation: Enantiomers, having identical physical properties in an achiral environment, require chiral methods for their separation. Common strategies include:

Chiral Derivatization: The racemic mixture of this compound can be reacted with a chiral resolving agent to form a mixture of diastereomers, which are then separated by conventional methods. The desired enantiomer is subsequently recovered by removal of the chiral auxiliary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The choice of CSP and mobile phase is crucial for achieving good separation.

Interactive Data Table: Techniques for Stereoisomer Separation

TechniquePrincipleApplication
Fractional CrystallizationSeparation of diastereomeric salts based on differences in solubility.Resolution of enantiomers after derivatization with a chiral base or acid.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Direct separation of enantiomers and diastereomers.
Gas Chromatography (GC) on Chiral Stationary PhaseSeparation of volatile enantiomeric derivatives.Analysis of enantiomeric purity.

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the outcome of its chemical transformations and designing new synthetic routes.

The N-formyl group is typically introduced by reacting the corresponding amino acid, 2-amino-5-methylhex-4-enoic acid, with a formylating agent. A common method involves the use of formic acid in the presence of a dehydrating agent such as DCC or by using a mixed anhydride, like acetic formic anhydride.

The mechanism of formylation with formic acid and a carbodiimide (e.g., DCC) is believed to proceed through the formation of a reactive O-acylisourea intermediate. The amino group of the amino acid then attacks the carbonyl carbon of this intermediate, leading to the formation of the N-formyl derivative and the dicyclohexylurea byproduct. The reaction is often catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity.

The isolated double bond in this compound is susceptible to electrophilic addition reactions. The reactivity of this double bond is generally similar to that of other isolated alkenes. However, the presence of the nearby stereocenter can influence the stereochemical outcome of these reactions.

Common reactions at the double bond include:

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding saturated compound, 2-formamido-5-methylhexanoic acid. The stereochemistry of the newly formed stereocenter at C-5 can be influenced by the existing stereocenter at C-2, potentially leading to diastereomeric products.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of dihalo derivatives.

Oxidation: The double bond can be oxidized to form epoxides (using peroxy acids like m-CPBA) or diols (using reagents like osmium tetroxide or potassium permanganate). These reactions would introduce new stereocenters, and the diastereoselectivity would be of interest.

Mechanistic studies in this area would focus on the role of the N-formamido and carboxyl groups in directing the approach of the electrophile and influencing the stability of any charged intermediates.

The transformations of the carboxylic acid group, primarily esterification and amidation, proceed through nucleophilic acyl substitution mechanisms.

Esterification: In acid-catalyzed esterification (Fischer esterification), the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. In coupling agent-mediated esterifications (e.g., Steglich esterification), the carboxylic acid is converted into a more reactive intermediate (such as an O-acylisourea), which is then attacked by the alcohol. The role of DMAP as a catalyst in the Steglich esterification is to act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Amidation: The mechanism of amide bond formation using coupling reagents is analogous to that of esterification. The carboxylic acid is activated, and the amine then acts as the nucleophile. The use of additives like HOBt is believed to proceed through the formation of an active ester intermediate, which is less prone to side reactions and racemization than the O-acylisourea intermediate.

Biosynthetic Pathways and Natural Occurrence of 2 Formamido 5 Methylhex 4 Enoic Acid

Putative Biosynthetic Routes of Methylhex-4-enoic Acid Derivatives in Non-Human Organisms

Information regarding the putative biosynthetic routes of 2-Formamido-5-methylhex-4-enoic acid is not available in the current scientific literature. It is plausible that its biosynthesis could be related to that of its unformylated precursor, 2-amino-5-methylhex-4-enoic acid. Generally, the biosynthesis of non-proteinogenic amino acids in organisms like fungi and bacteria involves a variety of enzymatic modifications of common amino acid precursors. These modifications can include methylation, hydroxylation, and, in this hypothetical case, formylation.

The carbon skeleton, 5-methylhex-4-enoic acid, is a derivative of fatty acid metabolism. The biosynthesis of such unsaturated and branched-chain fatty acids can occur through various pathways, including the polyketide synthase (PKS) or fatty acid synthase (FAS) machineries, with subsequent modifications. However, the specific pathway leading to the 5-methylhex-4-enoic acid core of the target molecule is not documented.

Enzymology and Gene Clusters Associated with Its Biosynthesis

There is currently no information available on the specific enzymes or gene clusters responsible for the biosynthesis of this compound. In many microorganisms, the genes for the biosynthesis of a specific natural product are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). A typical BGC for a modified amino acid might include genes encoding the core amino acid synthase, modifying enzymes (such as a formyltransferase), and potentially transporter proteins. A formyltransferase would be a key enzyme in the final step of the proposed biosynthesis, transferring a formyl group from a donor molecule (like 10-formyltetrahydrofolate) to the amino group of 2-amino-5-methylhex-4-enoic acid. However, no such gene cluster has been identified for this compound.

Isolation and Characterization from Natural Sources (e.g., microorganisms, plants, marine invertebrates)

There are no published reports detailing the isolation and characterization of this compound from any natural sources, including microorganisms, plants, or marine invertebrates. While these organisms are rich sources of novel natural products, this specific compound has not been identified among them. The absence of such reports suggests that if the compound does exist in nature, it may be produced in very low quantities, under specific environmental conditions, or by organisms that have not yet been extensively studied for their secondary metabolite profiles.

Metabolic Transformations in Non-Human Biological Systems (e.g., allelochemical pathways)

Due to the lack of information on its natural occurrence and biosynthesis, there is correspondingly no data on the metabolic transformations or ecological role of this compound in non-human biological systems. Its potential function as an allelochemical, a signaling molecule, or an intermediate in other metabolic pathways remains unknown.

Role in Biological Systems and Biochemical Mechanisms Excluding Clinical Applications

Modulation of Specific Enzymatic Activities in Non-Human Systems

While direct studies on 2-Formamido-5-methylhex-4-enoic acid are lacking, its amino analogue is thought to interact with enzymes due to its chiral nature and structural features.

Allelochemical Function and Ecological Interactions (e.g., plant growth inhibition)

As an allelochemical, 2-Amino-5-methylhex-4-enoic acid has demonstrated the ability to inhibit the growth of certain plants by interfering with their metabolic pathways. Bioassays have shown significant inhibitory effects on plant growth, suggesting its potential as a natural herbicide or growth regulator. The precise molecular targets and pathways responsible for this phytotoxicity are still under investigation.

Incorporation into Peptides and Other Biomacromolecules for Functional Studies (e.g., β-peptides)

Non-proteinogenic amino acids are valuable tools for creating novel peptides with enhanced properties. The incorporation of such amino acids can lead to peptides with increased stability against proteolytic degradation, improved bioavailability, and unique structural conformations. nih.gov For example, β-amino acids are used to create β-peptides, which can fold into stable secondary structures like helices and are resistant to proteases. nih.gov While there is no specific documentation of this compound being incorporated into peptides, its structural class makes it a candidate for such synthetic biology and functional studies.

Mechanisms of Action at the Molecular Level within Non-Human Biological Contexts

The molecular mechanism of action for 2-Amino-5-methylhex-4-enoic acid is thought to be linked to its ability to selectively interact with enzymes and receptors. This selectivity arises from its specific three-dimensional structure. By binding to these macromolecules, it can influence their catalytic activity or signaling function, leading to downstream biological effects such as growth inhibition. The exact nature of these interactions at the atomic level remains an area for further research.

Comparative Biochemical Studies with Related Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are a diverse group of molecules not encoded in the standard genetic code. nih.gov They are found in various organisms and can have significant biological activities. frontiersin.orgnih.gov A comparative analysis of 2-Amino-5-methylhex-4-enoic acid with its structural analogues reveals how small changes in chemical structure can lead to different biological effects.

Below is a comparative table of related compounds:

Compound NameStructure TypeNotable Activity
2-Amino-5-methylhexanoic acidSaturated analogInteracts with similar metabolic pathways.
2-Amino-4-methylhex-5-enoic acidPositional isomerExhibits different inhibitory effects on growth.
2-Amino-5-hexenoic acidAnalog without methyl groupDifferences in enzymatic interaction and specificity.

This comparative data highlights the structure-activity relationship among these related non-proteinogenic amino acids, where the position of a double bond or the presence of a methyl group can significantly alter the biological impact.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of "2-Formamido-5-methylhex-4-enoic acid" from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique is dictated by the specific analytical requirements, such as the scale of purification and the need for chiral resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of N-acylated amino acids like "this compound". nih.govnih.gov For analytical purposes, reversed-phase HPLC is commonly employed to determine the purity of a sample. A C18 column is a typical stationary phase, and a mobile phase consisting of a mixture of water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. nih.govactascientific.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities.

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify the compound of interest. nih.govresearchgate.net This is crucial for obtaining a high-purity sample of "this compound" for subsequent experiments. The conditions for preparative HPLC are often developed from an optimized analytical method.

Table 1: Illustrative HPLC Parameters for the Analysis of "this compound"

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a typical set of starting conditions for the HPLC analysis of an N-formylated unsaturated amino acid. Actual conditions would require optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of amino acids and their derivatives, including "this compound," derivatization is a necessary prerequisite for GC analysis. nih.govsigmaaldrich.com A common derivatization strategy involves the esterification of the carboxylic acid group (e.g., to a methyl or isobutyl ester) followed by acylation of the amino group if it were not already formylated. nih.govnih.gov For "this compound," esterification of the carboxylic acid would be sufficient to increase its volatility for GC analysis.

The resulting volatile derivative can then be separated on a GC column, often a capillary column with a polar stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govresearchgate.net

Table 2: Example Derivatization and GC Conditions for the Analysis of "this compound"

StepDescription
Derivatization Esterification of the carboxylic acid with methanolic HCl.
GC Column DB-17 or equivalent polar capillary column
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table provides an example of a common approach for the GC analysis of amino acid derivatives. Specific conditions would need to be optimized for the methyl ester of "this compound".

Since "this compound" possesses a chiral center at the alpha-carbon, it can exist as two enantiomers. Determining the enantiomeric purity is critical, especially in biological and pharmaceutical research, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most common method for separating and quantifying enantiomers. chromatographytoday.comphenomenex.com

This can be achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of N-protected amino acids. phenomenex.comsigmaaldrich.com The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol), sometimes with an acidic or basic modifier to improve peak shape and resolution. sigmaaldrich.com

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity of "this compound"

ParameterCondition
Column Chiralpak IA (amylose-based CSP) or equivalent
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

This table illustrates a typical starting point for the chiral separation of an N-protected amino acid. The mobile phase composition and choice of CSP would be critical for achieving baseline separation of the enantiomers of "this compound".

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of "this compound."

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N-acylated amino acids. nih.govnih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. The accurate mass measurement of these ions allows for the confirmation of the elemental composition of "this compound."

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This technique is invaluable for confirming the connectivity of atoms within the molecule.

In tandem MS, the fragmentation of the protonated molecule of "this compound" would be expected to follow predictable pathways for N-acylated amino acids. nih.govdiva-portal.org Common fragmentation patterns include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and formamido groups. nih.gov The fragmentation of the side chain can also provide valuable structural information.

For N-acetyl amino acids, a characteristic loss of ketene (B1206846) (C₂H₂O) is often observed. nih.gov In the case of "this compound," a neutral loss of formamide (B127407) (CH₃NO) or isocyanic acid (HNCO) could be anticipated. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.

Table 4: Predicted Key Fragmentation Ions for Protonated "this compound" in ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - H₂O]⁺Water
[M+H]⁺[M+H - CO]⁺Carbon Monoxide
[M+H]⁺[M+H - HCOOH]⁺Formic Acid
[M+H]⁺Immonium IonSide Chain

This table presents plausible fragmentation pathways for "this compound" based on the known fragmentation of similar N-acylated amino acids. The exact fragmentation pattern would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments can be employed to unambiguously establish the constitution and conformation of this compound.

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling to
Formyl CH~8.2Singlet or Doublet (if coupled to NH)NH
Amide NH~7.5-8.5 (broad)Doublet or Broad Singletα-CH, Formyl CH
Vinylic CH~5.1-5.3Triplet or Doublet of TripletsMethylene (B1212753) CH₂
α-CH~4.5-4.8Doublet of Triplets or MultipletNH, Methylene CH₂
Methylene CH₂~2.4-2.7Multipletα-CH, Vinylic CH
Methyl CH₃ (x2)~1.6-1.7Singlets or DoubletsVinylic CH
Carboxylic Acid OH~10-12 (very broad)Singlet-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Atom Expected Chemical Shift (ppm)
Carboxylic Acid C=O~170-180
Formyl C=O~160-165
Vinylic C (quaternary)~135-140
Vinylic C-H~120-125
α-C~50-55
Methylene C~30-35
Methyl C (x2)~18-25

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the α-CH and the adjacent methylene (CH₂) protons, and between the methylene protons and the vinylic CH proton. A correlation between the amide NH and the α-CH would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons directly attached to carbon atoms. sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. For example, the signal for the α-CH in the ¹H spectrum would correlate with the signal for the α-C in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.come-bookshelf.de HMBC is instrumental in connecting different spin systems. Key correlations for this compound would include:

The formyl proton to the formyl carbonyl carbon and the α-carbon.

The α-proton to the carboxylic acid carbonyl carbon and the methylene carbon.

The methyl protons to the two vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.net For instance, NOESY could reveal spatial proximity between the formyl proton and the α-proton, or between the vinylic proton and the methyl groups, helping to define the molecule's conformation.

Variable Temperature NMR Experiments for Dynamic Processes

Variable temperature (VT) NMR studies can provide information about dynamic processes occurring within the molecule, such as the rotation around the amide C-N bond. Due to the partial double-bond character of the amide bond, rotation is restricted, which can lead to the observation of two distinct conformers (E and Z isomers) at low temperatures. As the temperature is increased, the rate of rotation increases, causing the signals for the two conformers to broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are complementary techniques that provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (very broad)
N-H (Amide)Stretching~3300
C-H (Alkene and Alkane)Stretching3100-2850
C=O (Carboxylic Acid)Stretching~1710
C=O (Amide I)Stretching~1680
N-H (Amide II)Bending~1550
C=C (Alkene)Stretching~1650

Computational Approaches in Spectroscopic Data Interpretation and Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting spectroscopic data. dergipark.org.tr For this compound, computational models can be used to:

Predict NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. arxiv.org These predicted values can then be compared with experimental data to aid in signal assignment and structural verification. Machine learning and AI-driven approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. arxiv.orgnih.gov

Simulate IR Spectra: Computational methods can calculate the vibrational frequencies and intensities of a molecule. dergipark.org.tr The resulting theoretical IR spectrum can be compared with the experimental spectrum to help assign the observed absorption bands to specific vibrational modes.

Model UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max_) for the UV-Vis spectrum. This can help in understanding the electronic structure of the molecule and assigning the observed absorption bands.

By combining these advanced analytical and computational techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

Computational and Theoretical Studies of 2 Formamido 5 Methylhex 4 Enoic Acid

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-Formamido-5-methylhex-4-enoic acid, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical study, molecular docking simulations could be performed to investigate how this compound might bind to the active site of a specific enzyme. This process would involve:

Preparation of the Ligand and Receptor: Obtaining or creating a 3D structure of this compound and the target enzyme.

Docking Simulation: Using software to predict the preferred binding orientation and conformation of the ligand within the enzyme's active site.

Scoring and Analysis: Evaluating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

These studies could provide valuable insights into the potential biological targets of this compound and guide the design of more potent inhibitors or activators.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to study the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about a molecule's properties.

For this compound, quantum chemical calculations could be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and electrostatic potential, highlighting regions that are electron-rich or electron-poor.

Predict molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

Simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to aid in its experimental characterization.

These calculations would offer a fundamental understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the energy landscape reveals the relative stabilities of these conformers and the energy barriers between them.

A conformational analysis of this compound would identify its most stable three-dimensional structures. This is critical because the biological activity of a molecule is often dependent on its specific conformation when interacting with a biological target. By understanding the molecule's preferred shapes and flexibility, researchers can better predict its biological function.

Quantitative Structure-Activity Relationship (QSAR) and Predicted Activity Spectra for Substances (PASS) Analysis

QSAR and PASS are computational methods used to predict the biological activity of chemical compounds based on their molecular structure.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested derivatives.

PASS analysis predicts the spectrum of biological activities of a compound based on its structural formula. A PASS prediction for this compound could suggest a wide range of potential biological effects, helping to guide experimental screening efforts.

Computational Prediction of Novel Derivatives and Their Potential Properties

Based on the insights gained from the aforementioned computational studies, it would be possible to design novel derivatives of this compound with potentially improved properties. For instance, if docking studies revealed key interactions with a target enzyme, the molecule could be modified to enhance these interactions, thereby increasing its potency. Computational tools could then be used to predict the properties of these new derivatives, such as their binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility, before committing to their chemical synthesis and experimental testing.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Biological Roles in Diverse Non-Human Organisms

Currently, there is a significant lack of research on the biological functions of 2-Formamido-5-methylhex-4-enoic acid in any organism. The study of amino acids and their derivatives in plants, however, reveals their crucial roles in development and stress defense. nih.gov Future research could focus on investigating whether this compound plays a role in the metabolism of various non-human organisms, such as bacteria, fungi, or plants. Investigating its potential involvement in metabolic pathways, signaling cascades, or as a precursor for other essential biomolecules could be a primary research objective. For instance, many amino acids serve as building blocks for proteins and are precursors for a wide array of primary and secondary metabolites. nih.gov

Development of Novel Analytical Tools for Detection in Complex Biological and Environmental Matrices

The absence of dedicated analytical methods for this compound presents a significant hurdle to its study. The development of sensitive and selective analytical tools is a prerequisite for exploring its biological and environmental presence. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection are commonly employed for the analysis of amino acids and their derivatives in complex samples. nih.govresearchgate.net Future efforts should focus on creating specific protocols for the extraction, separation, and quantification of this compound from various matrices. The development of such methods would enable researchers to screen for its presence in different organisms and environmental compartments.

Application as a Chemical Probe for Elucidating Biochemical Pathways

Once its biological activity is established, this compound could potentially be developed into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. If this compound is found to interact with a specific enzyme or receptor, it could be modified to serve as a tool to investigate the function of that target protein and the biochemical pathway it is involved in. N-formylated amino acids, such as N-formyl-L-methionine, play a role in the initiation of protein synthesis in bacteria and mitochondria. hmdb.ca This suggests that formylated amino acids can have specific biological recognitions.

Potential as a Lead Compound for Agrochemicals or Specialty Chemicals

The structural features of this compound suggest it could be explored as a lead compound for the development of new agrochemicals. For instance, some amino acid derivatives and related compounds have shown herbicidal activity. nih.govbeilstein-journals.orgmdpi.com Future research could involve screening this compound for phytotoxic effects against various weed species. If any activity is observed, structure-activity relationship (SAR) studies could be initiated to optimize its efficacy and selectivity.

Advancements in Green Chemistry Approaches for Its Synthesis

While standard organic synthesis methods for amino acids are well-established, there is a growing emphasis on developing more environmentally friendly "green" synthesis routes. libretexts.org Future research in this area could focus on enzymatic or biocatalytic methods for the production of this compound. thechemicalengineer.comfeedstrategy.com These approaches often offer higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional chemical synthesis. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Formamido-5-methylhex-4-enoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of chiral compounds like this compound requires enantioselective methods. For instance, asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) can control stereochemistry during amidation or alkylation steps. Reaction parameters such as temperature (e.g., −20°C to 25°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1–5 mol%) significantly impact yield and enantiomeric excess (ee). Post-synthesis, chiral HPLC or capillary electrophoresis should verify purity, referencing PubChem’s stereochemical data (e.g., InChIKey XRARHOAIGIRUNR-ZCFIWIBFSA-N for analogous compounds) .

Q. How can the structure and stability of this compound be characterized under varying pH conditions?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Monitor proton shifts of the formamido group (δ 8.0–8.5 ppm for CONH) and olefinic protons (δ 5.0–5.5 ppm) to assess conformational changes.
  • FTIR : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect pH-dependent hydrolysis of the formamido moiety.
  • X-ray crystallography : Resolve crystal structures at pH 7.4 and acidic/basic conditions to study hydrogen-bonding networks. Stability studies should include accelerated degradation tests (40°C/75% RH) with LC-MS analysis to identify decomposition products .

Advanced Research Questions

Q. How does the formamido group in this compound influence its bioactivity compared to amino or acetylated analogs?

  • Methodological Answer : Conduct comparative molecular docking and MD simulations to evaluate interactions with target enzymes (e.g., proteases or transporters). The formamido group’s electron-withdrawing nature may alter binding affinity versus amino (NH₂) or acetylated (COCH₃) derivatives. Validate predictions via in vitro assays:

  • Measure IC₅₀ values in enzyme inhibition studies.
  • Assess metabolic stability using liver microsomes, monitoring formamide hydrolysis via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement:

  • Batch analysis : Use LC-HRMS to quantify impurities (e.g., residual solvents, diastereomers).
  • Enantiomer separation : Employ chiral columns (e.g., Chiralpak AD-H) to isolate (R)- and (S)-forms, then retest bioactivity.
  • Standardized assays : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Perform QSAR studies to correlate structural features (e.g., logP, polar surface area) with ADME parameters. For example:

  • LogD optimization : Introduce methyl groups to improve membrane permeability while retaining water solubility.
  • Metabolite prediction : Use software like Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., formamido hydrolysis) and design bioisosteres (e.g., trifluoroacetamido) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound in neuropharmacology studies?

  • Methodological Answer : Include:

  • Positive controls : Known neuromodulators (e.g., GABA or glutamate analogs).
  • Negative controls : Vehicle-only treatments and scrambled stereoisomers.
  • Endpoint validation : Use patch-clamp electrophysiology for ion channel effects and ELISA for neurotransmitter quantification. Reference safety data (e.g., LD₅₀ from analogous compounds in ) for dosing guidelines .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). For reproducibility, share raw data in repositories like PubChem or Zenodo, adhering to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.